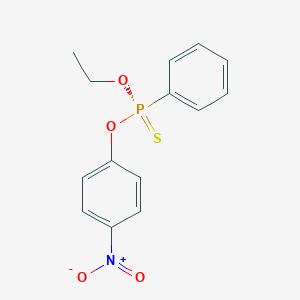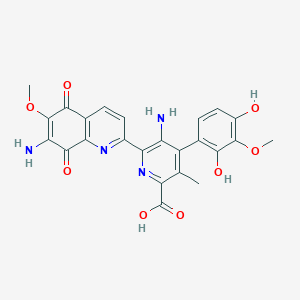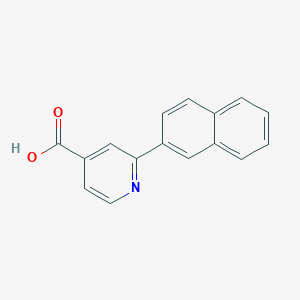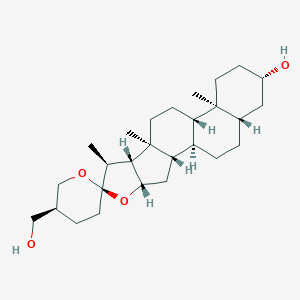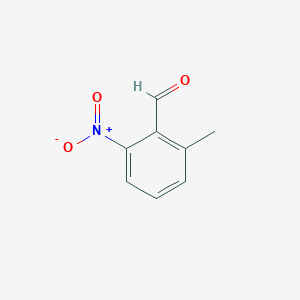
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-, also known as MNPO, is a chemical compound with potential applications in scientific research. This compound is a derivative of hydrazine and has a naphthalene ring and an oxazoline ring attached to it. The unique structure of MNPO makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is not fully understood, but it is thought to involve the inhibition of enzyme activity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to bind to the active site of certain enzymes, which prevents them from functioning properly. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-.
Effets Biochimiques Et Physiologiques
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- in lab experiments is its ability to inhibit enzyme activity. This can be useful for studying the function of specific enzymes and developing new drugs. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is its potential toxicity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to be toxic to certain cell types, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. One potential area of research is the development of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)--based drugs for the treatment of inflammation and cancer. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- could be used as a tool for studying protein structure and function. Further research is needed to fully understand the mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- involves several steps. The first step is the condensation of 1-naphthylhydrazine with ethyl oxazoline-2-carboxylate to form the intermediate compound, which is then reacted with methyl iodide to produce Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. The overall synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used in various scientific research applications, including the study of enzyme activity, protein structure, and drug design. It has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used as a fluorescent probe for studying protein structure and function.
Propriétés
Numéro CAS |
102570-92-3 |
|---|---|
Nom du produit |
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- |
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
InChI |
InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,15,16) |
Clé InChI |
QCBGEUKXRMTDTA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |
SMILES canonique |
CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
Synonymes |
HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



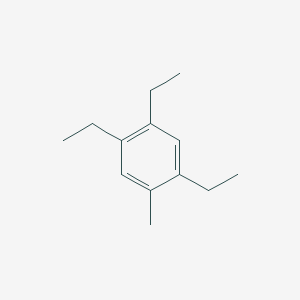
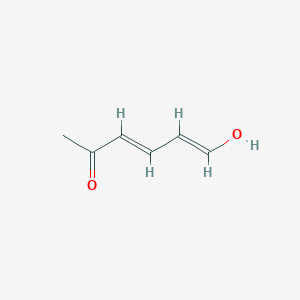
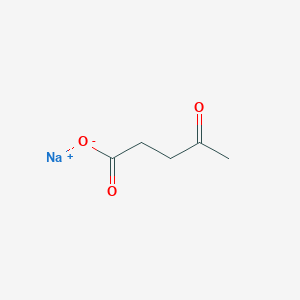
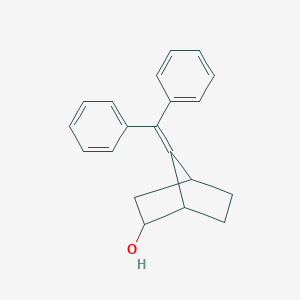
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
